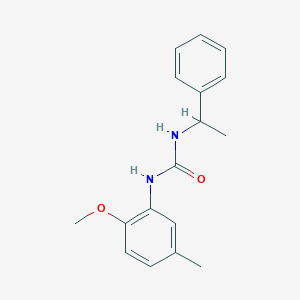![molecular formula C14H19ClN2O4S B5365253 3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5365253.png)
3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is also known by its chemical name, CP-465,022. It was first synthesized in 2006 by Pfizer Global Research and Development.
作用機序
The mechanism of action of 3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide involves its ability to bind to the dopamine D1 receptor and block its activity. This leads to a decrease in the levels of cyclic AMP (cAMP) in the cells. The dopamine D1 receptor is involved in several physiological processes, including motor function, cognition, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the dopamine D1 receptor. This can lead to several effects, including a decrease in motor function, changes in cognition, and alterations in reward processing.
実験室実験の利点と制限
One advantage of using 3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the effects of blocking this receptor without affecting other dopamine receptors. One limitation is that this compound may have off-target effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. One direction is to study the effects of this compound on other dopamine receptors, such as the dopamine D4 receptor. Another direction is to investigate the potential therapeutic uses of this compound, such as in the treatment of Parkinson's disease. Additionally, researchers could study the effects of this compound on other physiological processes, such as inflammation and immune function.
合成法
The synthesis method for 3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide involves several steps. The first step is the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-methyl-2-pyrrolidone to form 3-chloro-4-methoxy-N-methylbenzenesulfonamide. This compound is then reacted with ethyl chloroformate to form 3-chloro-4-methoxy-N-[1-methyl-2-(ethylcarbamoyl)pyrrolidinyl]benzenesulfonamide. The final step involves the reaction of this compound with acetic anhydride to form this compound.
科学的研究の応用
3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been used in several scientific research studies. One of the major applications of this compound is in the study of the dopamine D1 receptor. This compound has been shown to be a selective and potent antagonist of the dopamine D1 receptor. It has also been used in the study of the dopamine D4 receptor.
特性
IUPAC Name |
3-chloro-4-methoxy-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10(14(18)17-7-3-4-8-17)16-22(19,20)11-5-6-13(21-2)12(15)9-11/h5-6,9-10,16H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNNOGOKXFPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5365187.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![N-[(2-phenylvinyl)sulfonyl]phenylalanine](/img/structure/B5365227.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylacetamide](/img/structure/B5365235.png)
![4-(aminosulfonyl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]butanamide](/img/structure/B5365239.png)
![2-methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5365262.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B5365269.png)
